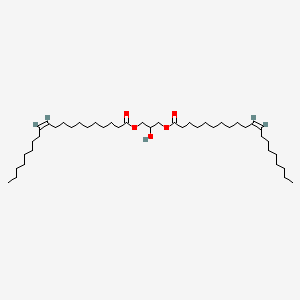

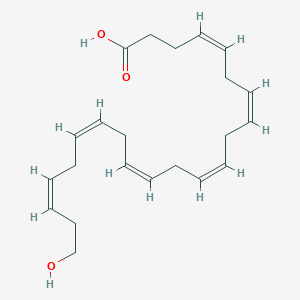

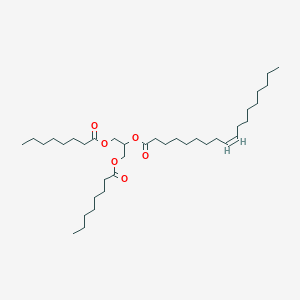

(4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid

Descripción general

Descripción

22-Hydroxy Docosahexaenoic Acid, commonly known as 22-HDHA, is an oxidation product of docosahexaenoic acid. Docosahexaenoic acid is a long-chain polyunsaturated fatty acid that is a crucial component of the human brain, retina, and other vital organs. 22-Hydroxy Docosahexaenoic Acid is formed in vitro upon incubation of rat liver microsomes with docosahexaenoic acid and NADPH, and also by the human cytochrome P450 isoform CYP4F3B .

Aplicaciones Científicas De Investigación

22-Hydroxy Docosahexaenoic Acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Anti-inflammatory Effects: 22-Hydroxy Docosahexaenoic Acid is known to mediate anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Neuroprotection: The compound has shown promise in neuroprotection, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease.

Wound Healing: 22-Hydroxy Docosahexaenoic Acid plays a role in wound healing by modulating macrophage function and reducing inflammation.

Mecanismo De Acción

22-Hydroxy Docosahexaenoic Acid exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the modulation of the unfolded protein response and autophagy, which are crucial for clearing intracellular misfolded proteins. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease . Additionally, 22-Hydroxy Docosahexaenoic Acid mediates anti-inflammatory effects by decreasing the levels of pro-inflammatory mediators .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 22-Hydroxy Docosahexaenoic Acid is synthesized through the oxidation of docosahexaenoic acid. In vitro, this process involves the incubation of rat liver microsomes with docosahexaenoic acid and NADPH. The human cytochrome P450 isoform CYP4F3B also facilitates the formation of 22-Hydroxy Docosahexaenoic Acid in BTI-TN-5B1-4 microsomes .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods of 22-Hydroxy Docosahexaenoic Acid. Most of the production is carried out in research laboratories for scientific studies.

Análisis De Reacciones Químicas

Types of Reactions: 22-Hydroxy Docosahexaenoic Acid primarily undergoes oxidation reactions. The compound is an oxidation product of docosahexaenoic acid, indicating that it is formed through the addition of oxygen atoms to docosahexaenoic acid .

Common Reagents and Conditions: The common reagents used in the synthesis of 22-Hydroxy Docosahexaenoic Acid include docosahexaenoic acid, NADPH, and liver microsomes. The reaction conditions typically involve incubation at physiological temperatures .

Major Products: The major product formed from the oxidation of docosahexaenoic acid is 22-Hydroxy Docosahexaenoic Acid itself .

Comparación Con Compuestos Similares

22-Hydroxy Docosahexaenoic Acid is part of a family of specialized pro-resolving mediators derived from docosahexaenoic acid. Similar compounds include:

14-Hydroxy Docosahexaenoic Acid (14-HDHA): Another oxidation product of docosahexaenoic acid, known for its anti-inflammatory properties.

17-Hydroxy Docosahexaenoic Acid (17-HDHA): Also derived from docosahexaenoic acid, this compound has been studied for its role in resolving inflammation.

18-Hydroxy Eicosapentaenoic Acid (18-HEPE): A related compound that is involved in the regulation of inflammation.

The uniqueness of 22-Hydroxy Docosahexaenoic Acid lies in its specific formation pathway and its distinct role in neuroprotection and wound healing .

Propiedades

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h2-5,8-11,14-17,23H,1,6-7,12-13,18-21H2,(H,24,25)/b4-2-,5-3-,10-8-,11-9-,16-14-,17-15- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRUULZFBQUZPD-OAKYPOHLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=CCC=CCC=CCC=CCC=CCC=CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)

![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)

![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)

![9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026222.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)

![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)

![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)

![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)